molecular formula C10H9BrO B177378 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 176088-59-8

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No. B177378
M. Wt: 225.08 g/mol
InChI Key: GMJKJIUETGRADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, also known as 6-Bromoindenone, is a heterocyclic organic compound belonging to the indene family. 6-Bromoindenone is an important intermediate in the synthesis of various organic compounds due to its versatile reactivity. It is a colorless solid and has a melting point of 116-118°C. It can be synthesized from various starting materials, including indene and bromine, and has been used in numerous research studies.

Scientific Research Applications

Synthesis and Structural Analysis

  • Intermediates in Synthesis of Biologically Active Compounds : 2-Bromo-2,3-dihydro-1H-inden-1-ols, related to 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, are synthesized and studied for their configurations. These compounds serve as intermediates in creating biologically active substances. Their configurations were determined using enzymatic kinetic resolution, X-ray diffraction analysis, and NMR (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021)).

  • Photochromic and Photomagnetic Properties : Studies on brominated indenone derivatives, closely related to 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, reveal significant changes in their properties, such as photochromic and photomagnetic characteristics, when substituted with bromines (Chen et al., 2010)).

  • Palladium-Catalyzed Synthesis of Ligands : 6-Bromo-substituted indenes are used in palladium-catalyzed reactions to synthesize aryl-substituted indenes. These serve as precursors for creating ansa-metallocenes, which are important in the synthesis of olefin polymerization catalysts (Izmer et al., 2006)).

Chemical Transformations and Applications

  • Ring Transformation Studies : Research on the transformation of similar bromo-substituted indenone compounds into other complex structures provides insights into their chemical behavior and potential applications in organic synthesis (Fujimura et al., 1984)).

  • Synthesis of Bioactive Compounds : Bromo-substituted indenone derivatives have been synthesized and demonstrated significant antibacterial, fungal, and insecticidal activity. This showcases their potential in developing new bioactive agents (Srinivasulu et al., 2008)).

  • Building Block in Organic Synthesis : Bromo-substituted indenones are investigated as building blocks in organic synthesis, contributing to the creation of various heterocycles and carbocycles, demonstrating their versatility in chemical synthesis (Westerlund, Gras, & Carlson, 2001)).

properties

IUPAC Name

6-bromo-2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJKJIUETGRADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441438
Record name 6-Bromo-2-methyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

CAS RN

176088-59-8
Record name 6-Bromo-2-methyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 3
6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Citations

For This Compound
1
Citations
A Casimiro-Garcia, JI Trujillo, F Vajdos… - Journal of Medicinal …, 2018 - ACS Publications
Ongoing interest in the discovery of selective JAK3 inhibitors led us to design novel covalent inhibitors that engage the JAK3 residue Cys909 by cyanamide, a structurally and …
Number of citations: 59 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.